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Introduction

2-Hydroxy-3-pentanone, an alpha-hydroxy ketone (or acyloin), represents a functionally rich
and stereochemically significant molecule of interest to the chemical and pharmaceutical
sciences.[1] As a five-carbon backbone containing both a hydroxyl and a carbonyl group in
adjacent positions, it serves as a versatile chiral building block for the synthesis of more
complex organic molecules. Its presence has been identified in natural sources such as the
durian fruit (Durio zibethinus) and the bacterium Corynebacterium glutamicum, hinting at its
involvement in biological pathways and its potential as a bioactive compound.[2][3] This guide
provides a comprehensive technical overview of 2-hydroxy-3-pentanone, focusing on its
fundamental properties, synthesis, analytical characterization, and applications relevant to
researchers in drug discovery and development.

IUPAC Nomenclature and Chemical Structure

The systematic naming and structural representation of a molecule are foundational to all
further scientific inquiry. Understanding the precise arrangement of atoms and the conventions
used to describe it prevents ambiguity and ensures clarity in complex synthetic and analytical
discussions.
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IUPAC Name and Identifiers

The nomenclature of 2-hydroxy-3-pentanone is defined by the International Union of Pure
and Applied Chemistry (IUPAC) rules, which prioritize the principal functional groups and the
longest carbon chain.

IUPAC Name: 2-hydroxypentan-3-one|[3]

Synonyms: 3-Pentanone, 2-hydroxy-; 3-Pentanon-2-ol[4]

CAS Number: 5704-20-1[3][4]

ChEBI ID: 84271[3]

Molecular Structure and Stereochemistry

2-Hydroxy-3-pentanone possesses a chiral center at the second carbon (C2), the atom
bearing the hydroxyl group. This gives rise to two distinct stereocisomers, (S)-2-hydroxy-3-
pentanone and (R)-2-hydroxy-3-pentanone, which are non-superimposable mirror images of
each other (enantiomers). The specific stereoisomer can have profound effects on its biological
activity and its utility as a chiral precursor in asymmetric synthesis.

e Molecular Formula: CsH1002[2][3][5]
e Canonical SMILES: CCC(=0)C(C)OJ3]

e InChiKey: QMXCHEVUAIPIRM-UHFFFAQY SA-NI3]

Figure 1: Chemical Structure of 2-Hydroxy-3-pentanone
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Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different
environments, influencing everything from reaction kinetics to bioavailability. A thorough
understanding of these characteristics is essential for designing experiments, developing
formulations, and ensuring safe handling.

The alpha-hydroxy ketone motif results in a molecule with both hydrogen bond donor (-OH)
and acceptor (C=0, -OH) capabilities. This duality governs its solubility and boiling point. The
predicted high water solubility, for instance, is a direct consequence of its ability to form strong
hydrogen bonds with water molecules, a critical consideration for its use in aqueous
biochemical assays or formulations.

Property Value Source
Molecular Weight 102.13 g/mol [21[31[5]
Boiling Point 153 °C at 760 mmHg [6]
Density 0.962 g/cm?3 [6]
Flash Point 53.8 °C [6]
Water Solubility 300 g/L (Predicted) [1]

pKa (Acidic) 13.03 + 0.20 (Predicted) [61[7]
LogP 0.34630 [6]

Synthesis and Chemical Reactivity

The ability to efficiently synthesize and predictably react 2-hydroxy-3-pentanone is central to
its application in research. The alpha-hydroxy ketone functional group is a key reactive center,
enabling a variety of chemical transformations.

Synthetic Pathway: a-Hydroxylation of a Ketone

A common and reliable method for preparing a-hydroxy ketones is through the a-hydroxylation
of a ketone enolate. In this process, a strong base is used to deprotonate the a-carbon of the
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starting ketone, forming a nucleophilic enolate. This enolate then reacts with an electrophilic
oxygen source to install the hydroxyl group.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to
ensure rapid and quantitative enolate formation without competing side reactions, such as aldol
condensation. The subsequent use of an electrophilic oxygen source like a hypervalent iodine
reagent provides the oxygen atom for the hydroxylation step.

: . 1) Base (e.g., LDA)
(e.g., [Bis(acetoxy)iodo]benzene)

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Hydroxy-3-pentanone.

Experimental Protocol: Synthesis from 3-Pentanone

This protocol describes a representative procedure for the a-hydroxylation of 3-pentanone. It is
designed to be self-validating through in-process checks and final characterization.

Materials:

3-Pentanone (diethyl ketone)

o [Bis(acetoxy)iodo]benzene

e Potassium hydroxide (KOH)

o Methanol

 Sulfuric acid (concentrated)

e Anhydrous diethyl ether

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Anhydrous magnesium sulfate (MgSQOa)
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» Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:

o Enolate Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 3-pentanone in methanol and cool the mixture in an ice bath.
This controlled temperature is crucial to prevent side reactions.

o Slowly add a methanolic solution of potassium hydroxide. The base deprotonates the a-
carbon to form the potassium enolate. Allow the reaction to stir for 15-25 minutes in the ice
bath.[6]

» Hydroxylation: While maintaining the cold temperature, add a solution of
[bis(acetoxy)iodo]benzene in methanol dropwise over 30 minutes. The enolate attacks the
hypervalent iodine reagent, transferring an acetoxy group. The reaction is then allowed to
warm to room temperature and stirred for 12-14 hours.[6]

o Hydrolysis & Workup: Cool the reaction mixture again in an ice bath and slowly add sulfuric
acid in water to hydrolyze the acetoxy intermediate to the final hydroxyl group.[6]

o Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x
volumes). The organic phase contains the desired product, while inorganic salts remain in
the aqueous phase.

e Wash the combined organic layers with saturated aqueous NaHCOs to neutralize any
remaining acid, followed by a brine wash.

» Dry the organic layer over anhydrous MgSOa, filter, and concentrate the solvent using a
rotary evaporator to yield the crude product.

 Purification: Purify the crude 2-hydroxy-3-pentanone via flash column chromatography or
distillation.

Key Reactions

The reactivity of 2-hydroxy-3-pentanone is dominated by its two functional groups:
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Oxidation: The secondary alcohol can be oxidized to a ketone, yielding the a-diketone, 2,3-
pentanedione. This transformation is valuable for creating compounds used extensively in
flavor chemistry.

Reduction: The ketone can be reduced to a secondary alcohol, forming 2,3-pentanediol. The
choice of reducing agent (e.g., NaBHa vs. Hz/catalyst) can influence the stereochemical
outcome of the newly formed chiral center.

Analytical and Spectroscopic Characterization

Unambiguous characterization is a pillar of scientific integrity. For a molecule like 2-hydroxy-3-
pentanone, a combination of spectroscopic techniques is required to confirm its structure,

purity, and stereochemistry.

Mass Spectrometry (Electron lonization): The NIST Mass Spectrometry Data Center
provides reference spectra. Key fragments would arise from the cleavage of the C-C bond
between the carbonyl and the hydroxyl-bearing carbon (a-cleavage), which is a characteristic
fragmentation pattern for ketones.[4]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit two highly characteristic peaks: a
strong, sharp absorption band around 1715 cm~1 for the C=0 (ketone) stretch and a broad
absorption band in the region of 3400-3200 cm~1 corresponding to the O-H (alcohol) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum will show distinct signals for the ethyl group (a triplet and a
guartet), the methyl group adjacent to the carbinol carbon (a doublet), and the proton on
the carbinol carbon (a quartet). The hydroxyl proton will appear as a broad singlet.

o 18C NMR: The spectrum will show five distinct carbon signals, with the carbonyl carbon
appearing furthest downfield (around 210 ppm) and the carbinol carbon appearing around
70-80 ppm.

Relevance and Applications in Drug Development

While direct pharmaceutical applications of 2-hydroxy-3-pentanone itself are not extensively
documented, its structural class (a-hydroxy ketones) and its isomeric relative (3-hydroxy-2-
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pentanone) are highly relevant in medicinal chemistry and drug development.[8][9]

o Chiral Building Block: As a chiral molecule, enantiomerically pure forms of 2-hydroxy-3-
pentanone are valuable starting materials for the asymmetric synthesis of complex drug
targets. The stereocenter at C2 can be used to direct the stereochemistry of subsequent
reactions, which is paramount in modern pharmacology where single-enantiomer drugs are
preferred.

 Intermediate in Pharmaceutical Synthesis: The isomer 3-hydroxy-2-pentanone is used as an
intermediate in the synthesis of various pharmaceutical compounds.[10] The reactivity of the
dual functional groups allows for the construction of more complex molecular scaffolds.

» Bioactivity of Related Compounds: Research into related a-hydroxy ketones has revealed
significant biological activity. For example, 2-hydroxy-3-methylcyclopent-2-enone, isolated
from Maillard reaction products, has demonstrated potent antioxidant activity and inhibitory
effects on enzymes like aldose reductase and tyrosinase.[11] This suggests that the a-
hydroxy ketone motif present in 2-hydroxy-3-pentanone could serve as a pharmacophore
for enzyme inhibition, a common strategy in drug design.

Conclusion

2-Hydroxy-3-pentanone is more than a simple organic molecule; it is a versatile tool for
chemical innovation. Its defined structure, predictable reactivity, and chiral nature make it a
compound of significant interest for researchers and drug development professionals. From its
role as a precursor in complex organic synthesis to the potential bioactivity suggested by
related structures, 2-hydroxy-3-pentanone embodies the fundamental principles of chemistry
that drive advancements in science and medicine. A thorough understanding of its properties
and synthesis, as outlined in this guide, empowers scientists to harness its full potential in their
research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Hydroxy-3-pentanone IUPAC name and structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure
https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure
https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure
https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3272617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

